molecular formula C12H12ClI B2542282 1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane CAS No. 2287314-08-1

1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2542282
CAS No.: 2287314-08-1
M. Wt: 318.58
InChI Key: XVMBKTHMVONJEC-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane (BCP) family.

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the BCP core. Two practical and scalable methods for constructing the BCP framework are carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions, making it possible to synthesize a wide range of BCP derivatives.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of target molecules, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane can be compared with other BCP derivatives and similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and iodine atoms, which can be further functionalized for various applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClI/c13-10-4-2-1-3-9(10)5-11-6-12(14,7-11)8-11/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMBKTHMVONJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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